Mycophenolate Mofetil-d4 (hydrochloride)

Description

BenchChem offers high-quality Mycophenolate Mofetil-d4 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mycophenolate Mofetil-d4 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

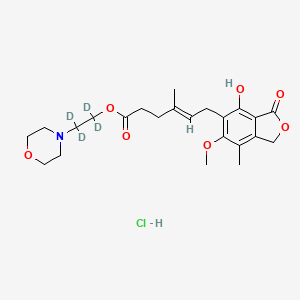

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H32ClNO7 |

|---|---|

Molecular Weight |

474.0 g/mol |

IUPAC Name |

(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl) (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate;hydrochloride |

InChI |

InChI=1S/C23H31NO7.ClH/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3;/h4,26H,5-14H2,1-3H3;1H/b15-4+;/i10D2,13D2; |

InChI Key |

OWLCGJBUTJXNOF-TUPJDMGLSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)OC)/C)N3CCOCC3.Cl |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Architecture and Analytical Utility of Mycophenolate Mofetil-d4 Hydrochloride: A Technical Guide

Executive Summary

Mycophenolate Mofetil (MMF) is a cornerstone immunosuppressive prodrug utilized extensively in organ transplantation and autoimmune disease management. Due to its narrow therapeutic index and high inter-patient pharmacokinetic variability, Therapeutic Drug Monitoring (TDM) is clinically mandatory. Mycophenolate Mofetil-d4 Hydrochloride (MMF-d4 HCl) serves as the gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS) for the precise quantification of MMF in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][2]. This whitepaper dissects the structural dynamics, pharmacological context, and self-validating analytical workflows associated with MMF-d4 HCl.

Chemical Architecture and Isotopic Design

The structural design of MMF-d4 HCl is engineered to mimic the exact physicochemical properties of the unlabeled drug while providing a distinct mass shift for mass spectrometric resolution.

-

The Core Structure: MMF consists of a mycophenolic acid (MPA) moiety linked to a morpholinoethyl ester.

-

Deuterium Placement: In MMF-d4, four hydrogen atoms on the morpholine ring are replaced by deuterium (

H). This specific placement is strategically chosen because the morpholinoethyl group is the primary leaving group during Collision-Induced Dissociation (CID) in the mass spectrometer. -

Hydrochloride Salt Formulation: While the free base of MMF is practically insoluble in water, the hydrochloride (HCl) salt formulation significantly enhances its solubility in polar solvents. This ensures long-term stability and homogeneity when preparing highly concentrated stock solutions for analytical spiking.

Causality in Isotopic Design

Using a deuterated internal standard corrects for matrix effects (ion suppression or enhancement) during Electrospray Ionization (ESI). Because MMF and MMF-d4 HCl share identical chromatographic retention times, they co-elute into the MS source simultaneously. Any endogenous matrix components affecting the ionization efficiency of the analyte will affect the internal standard to the exact same degree, allowing the peak area ratio to remain perfectly linear and accurate.

Pharmacological Context: The IMPDH Pathway

To understand the clinical necessity of measuring MMF, one must understand its mechanism of action. MMF is a prodrug that undergoes rapid hydrolysis in vivo, mediated by carboxylesterases (CES1 and CES2), to form the active metabolite, Mycophenolic Acid (MPA)[2].

MPA acts as a potent, reversible, and non-competitive inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH)[3][4]. IMPDH is the rate-limiting enzyme in the de novo synthesis of guanosine nucleotides, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP)[3]. Because T and B lymphocytes lack the purine salvage pathways present in other cell types, they are critically dependent on this de novo pathway[3][5]. Consequently, IMPDH inhibition selectively depletes GTP in lymphocytes, halting DNA/RNA synthesis and inducing cell cycle arrest[4][6].

Fig 1: Mechanism of action of MMF via MPA-mediated IMPDH inhibition.

Analytical Workflow: Self-Validating LC-MS/MS Protocol

The following protocol details the extraction and quantification of MMF from human plasma using MMF-d4 HCl as the internal standard[7].

Step-by-Step Methodology

-

Working Solution Preparation: Reconstitute MMF-d4 HCl in 100% Methanol to yield a 1.0 mg/mL stock. Dilute in 50% aqueous Methanol to create a 500 ng/mL working internal standard (IS) solution.

-

Sample Spiking: Aliquot 50 µL of patient plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of the MMF-d4 HCl working solution. Vortex for 10 seconds.

-

Protein Precipitation (Crash): Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid.

-

Causality: Acetonitrile aggressively denatures and precipitates plasma proteins. The addition of 0.1% Formic Acid lowers the pH, ensuring that the basic morpholine ring of MMF remains fully protonated (

). This maximizes recovery and significantly boosts ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

-

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

-

Supernatant Transfer: Transfer 150 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

-

LC-MS/MS Injection: Inject 5 µL onto a C18 UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Self-Validation Check: Monitor the absolute peak area of the MMF-d4 IS across all injections.

-

Systemic Trustworthiness: If the IS peak area in a specific patient sample deviates by >15% from the mean IS area of the calibration standards, it flags severe, localized matrix ion suppression. This automatically invalidates that specific replicate, prompting mandatory re-extraction or sample dilution, ensuring no false-negative quantification is reported.

-

Fig 2: Self-validating LC-MS/MS workflow for MMF quantification using MMF-d4 HCl.

Quantitative Data & Parameters

To ensure accurate mass spectrometer tuning, the specific Multiple Reaction Monitoring (MRM) transitions must be programmed. During CID, the morpholinoethyl ester bond is cleaved. For unlabeled MMF, this yields a product ion at m/z 114.1. For MMF-d4, because the four deuteriums are located on the morpholine ring, the product ion shifts perfectly by +4 Da to m/z 118.2[7]. This eliminates any risk of isotopic cross-talk.

Table 1: Physicochemical Properties of MMF-d4 HCl

| Property | Specification |

| Chemical Name | Mycophenolate Mofetil-d4 Hydrochloride |

| Parent CAS Number | 1132748-21-0 (Free Base)[2] |

| Molecular Formula | |

| Molecular Weight | ~474.0 g/mol (Base: 437.5 g/mol + HCl: 36.46 g/mol ) |

| Appearance | White to off-white crystalline solid |

| Primary Utility | Stable Isotope-Labeled Internal Standard (SIL-IS) |

Table 2: Optimized LC-MS/MS MRM Parameters (Positive ESI)

| Analyte | Precursor Ion ( | Product Ion (m/z) | Collision Energy (CE) | Declustering Potential (DP) |

| MMF (Analyte) | 434.3 | 114.1 | 38 V | 80 V |

| MMF-d4 (IS) | 438.2 | 118.2 | 38 V | 80 V |

Note: Parameters are representative of standard triple quadrupole systems (e.g., API 3000/5500) and should be optimized per instrument[7].

References

- Patsnap Synapse. "What is the mechanism of Mycophenolate Mofetil?

- PubMed.

- Frontiers. "Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue." frontiersin.org.

- Dr. Oracle. "What is the mechanism of action (MOA) of Mycophenolate (an immunosuppressive agent) in Idiopathic Pulmonary Fibrosis (IPF)?" droracle.ai.

- MedChemExpress. "Mycophenolate Mofetil-d4 | Stable Isotope." medchemexpress.com.

- Cayman Chemical. "Mycophenolate Mofetil-d4 (CAS 1132748-21-0)." caymanchem.com.

- ResearchGate. "A novel and Rapid LC–MS/MS assay for the Determination of Mycophenolate and Mycophenolic Acid in Human Plasma.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]

- 4. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]

- 7. researchgate.net [researchgate.net]

molecular weight of deuterated Mycophenolate Mofetil internal standard

Executive Summary

In the bioanalysis of Mycophenolate Mofetil (MMF), the selection of an appropriate Internal Standard (IS) is the single most critical factor for assay reproducibility.[1] MMF is an ester prodrug that rapidly hydrolyzes to Mycophenolic Acid (MPA) in plasma.[2][1][3] Consequently, accurate quantification requires not only a stable isotope-labeled IS to compensate for matrix effects but also rigorous sample handling to prevent ex vivo degradation.[2][1]

The industry-standard IS is Mycophenolate Mofetil-d4 (MMF-d4) .[2][1] It contains four deuterium atoms on the morpholine ring, providing a mass shift of +4 Da, which is sufficient to avoid isotopic interference (cross-talk) with the native analyte while maintaining identical chromatographic retention.[1]

Molecular Specifications & Characterization

The following table details the physicochemical properties of the native analyte and its deuterated counterpart. For high-sensitivity LC-MS/MS, Monoisotopic Mass is the relevant parameter for precursor ion selection, not the Average Molecular Weight.[2][1]

Table 1: Physicochemical Comparison

| Parameter | Mycophenolate Mofetil (Native) | Mycophenolate Mofetil-d4 (IS) |

| CAS Number | 128794-94-5 | 1132748-21-0 |

| Chemical Formula | ||

| Average Mol.[2][1][4] Weight | 433.49 g/mol | 437.52 g/mol |

| Monoisotopic Mass | 433.2100 Da | 437.2352 Da |

| Precursor Ion | 434.2 | 438.2 |

| Label Position | N/A | Morpholine ring ( |

Critical Technical Note: The deuterium labeling on the morpholine ring is strategically chosen. Deuterium atoms on the morpholine ethylene bridge are non-exchangeable in aqueous mobile phases.[1] Avoid IS variants labeled on the phenolic hydroxyl group, as these are subject to deuterium-hydrogen exchange (D/H exchange), leading to signal loss and quantification errors.[1]

The Stability Challenge: Ester Hydrolysis

Unlike its metabolite MPA, MMF is chemically unstable in plasma. It contains a morpholinoethyl ester group susceptible to hydrolysis by plasma esterases (CES1 and CES2) and chemical hydrolysis at physiological pH.[1]

If MMF degrades to MPA during sample preparation, the measured concentration of MMF will be artificially low, and MPA will be artificially high. The IS (MMF-d4) mimics this degradation rate, but it cannot correct for degradation that occurs before the IS is added.[2][1]

Diagram 1: Degradation Pathway & Critical Control Points

This diagram illustrates the hydrolysis risk and the mandatory intervention point.

Caption: MMF rapidly converts to MPA via esterases. Acidification is required to inhibit this enzyme activity immediately upon sample collection.[1]

Validated Experimental Protocol (LC-MS/MS)

This protocol prioritizes the stability of the ester bond.[1]

Sample Preparation (Protein Precipitation)

Reagents:

-

Acidified Plasma: Harvest blood into EDTA tubes pre-chilled on ice.[2][1] Centrifuge at 4°C.

-

IS Solution: MMF-d4 at 100 ng/mL in Acetonitrile.

Workflow Steps:

-

Thawing: Thaw plasma samples in an ice bath (never at room temperature).

-

Aliquot: Transfer 50 µL of plasma to a chilled polypropylene tube.

-

Acidification (Crucial): Add 10 µL of 5% Ortho-phosphoric acid or Formic acid.[2][1] Rationale: Low pH inhibits esterase activity and stabilizes the MMF ester bond.[1]

-

IS Addition: Add 200 µL of MMF-d4 in Acetonitrile (cold).

-

Extraction: Vortex vigorously for 1 min; Centrifuge at 15,000 g for 10 min at 4°C.

-

Transfer: Inject the supernatant directly or dilute with water (1:1) to match mobile phase strength.[2][1]

Mass Spectrometry Parameters

Operate in Positive Electrospray Ionization (+ESI) mode. The morpholine nitrogen protonates readily, offering high sensitivity.

Table 2: MRM Transitions

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Origin of Fragment |

| MMF (Native) | 434.2 | 114.1 | ~25-30 | Morpholine ring cleavage |

| MMF-d4 (IS) | 438.2 | 118.1 | ~25-30 | Deuterated Morpholine ring |

Note: The product ion m/z 114/118 corresponds to the morpholinoethyl fragment.[1] This transition is highly specific to the prodrug and does not appear in the MPA spectrum, ensuring selectivity.

Diagram 2: Analytical Workflow

Visualizing the "Cold Chain" requirement for MMF analysis.

Caption: The workflow emphasizes acidification prior to IS addition to prevent prodrug hydrolysis.

Data Interpretation & Quality Control

Isotopic Purity & Cross-Talk

Commercial MMF-d4 standards typically have >99% isotopic purity.[2][1] However, you must validate the "Contribution of IS to Analyte" (CSA).[1]

-

Test: Inject a blank sample containing only the IS (MMF-d4).[2][1]

-

Requirement: The signal in the native MMF channel (434.2 > 114.[1]1) must be <20% of the LLOQ (Lower Limit of Quantification).[2][1]

-

Why? If the MMF-d4 contains traces of d0 (native MMF), it will cause a positive bias in your calibration curve.[1]

Deuterium Isotope Effect

Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.[2][1]

-

Observation: MMF-d4 may elute slightly earlier than native MMF (typically <0.05 min difference).[2][1]

-

Action: Ensure your integration windows are wide enough to capture both, but narrow enough to exclude interferences.

References

-

Sugioka, N., et al. (2016).[1] Sensitive and validated LC-MS/MS methods to evaluate mycophenolic acid pharmacokinetics and pharmacodynamics. Journal of Chromatography B. Retrieved from [Link]

-

Wainstein, M., et al. (2003).[1] Stability of mycophenolic acid in plasma samples from patients during mycophenolate mofetil therapy. Therapeutic Drug Monitoring. Retrieved from [Link]

-

Shimadzu Corporation. (2015).[2][1] High-Speed Analysis of Mycophenolic Acid in Plasma Using Triple Quadrupole LC/MS/MS. Application Note C120. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. (E)-Mycophenolate Mofetil-d4 (morpholinylethyl-d4) [lgcstandards.com]

- 3. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mycophenolate Mofetil-d4 | C23H31NO7 | CID 45039975 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Analytical and Mechanistic Dichotomy of Mycophenolate Mofetil and Mycophenolate Mofetil-d4

A Technical Whitepaper on Immunosuppressive Pharmacokinetics and Therapeutic Drug Monitoring (TDM)

Executive Summary

In the landscape of solid organ transplantation and autoimmune disease management, Mycophenolate Mofetil (MMF) stands as a cornerstone immunosuppressant. However, the clinical efficacy of MMF is heavily dependent on precise dosing, complicated by its narrow therapeutic window and erratic pharmacokinetic (PK) profile. To navigate this, clinical laboratories rely on Therapeutic Drug Monitoring (TDM).

Enter Mycophenolate Mofetil-d4 (MMF-d4) : not a therapeutic agent, but an analytical shadow. MMF-d4 is a stable isotope-labeled internal standard (SIL-IS) engineered specifically for the highly accurate quantification of MMF and its active metabolite via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, I have structured this guide to dissect the mechanistic action of MMF, explain the causality behind its pharmacokinetic variability, and detail the self-validating analytical protocols that make MMF-d4 indispensable in modern clinical chemistry.

Mechanistic Grounding: The Pharmacodynamics of MMF

To understand why we measure MMF, we must first understand how it works at a molecular level. MMF is a prodrug; upon oral administration, it is rapidly hydrolyzed by carboxylesterases (CES1 and CES2) in the liver and gastrointestinal tract into its active moiety, Mycophenolic Acid (MPA) [1].

The immunosuppressive power of MPA lies in its highly targeted mechanism of action: the potent, reversible, and uncompetitive inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) [2].

The Causality of Lymphocyte Suppression

Why does MPA selectively target the immune system?

-

Pathway Dependency: T- and B-lymphocytes rely almost exclusively on the de novo synthesis pathway of purines for proliferation. Other somatic cells can utilize salvage pathways, making them resistant to IMPDH blockade[3].

-

Isoform Selectivity: There are two isoforms of IMPDH. Type I is constitutively expressed in most cells, while Type II is heavily upregulated in activated lymphocytes. MPA binds to the Type II isoform with a fivefold greater affinity (

) than Type I[4]. -

Uncompetitive Kinetics: MPA binds to the IMPDH enzyme only after the substrates (IMP and NAD) have bound, forming a trapped ternary complex[2]. This is crucial because it means the inhibition cannot be overcome by an intracellular accumulation of the substrate.

The resulting depletion of guanosine triphosphate (GTP) arrests DNA and RNA synthesis, effectively halting clonal expansion of lymphocytes and preventing allograft rejection[5].

Fig 1: Metabolic activation of MMF and subsequent uncompetitive inhibition of the IMPDH pathway.

The Analytical Challenge: Why MMF-d4 is Critical

Despite its targeted mechanism, MMF administration is plagued by a highly variable pharmacokinetic profile. The Area Under the Curve (

Because of this variability, a "one-size-fits-all" dosing strategy leads to either toxicity (leukopenia, infections) or sub-therapeutic exposure (graft rejection). Consequently, Therapeutic Drug Monitoring (TDM) is mandatory, targeting an MPA

The Failure of Immunoassays and the Shift to LC-MS/MS

Historically, clinical labs used immunoassays to measure MPA. However, MPA is heavily metabolized into Mycophenolic Acid Glucuronide (MPAG). MPAG cross-reacts with the antibodies used in immunoassays, creating a positive bias (averaging 15.1% overestimation of the active drug)[9].

To achieve true analytical specificity, labs must use LC-MS/MS . But LC-MS/MS introduces a new variable: matrix effects (ion suppression or enhancement in the electrospray ionization source caused by co-eluting plasma components).

The Solution: This is exactly where MMF-d4 enters the workflow. By synthesizing MMF with four deuterium atoms (typically on the morpholinoethyl group), we create a molecule that is chemically identical to MMF but possesses a mass shift of +4 Daltons[10][11]. When spiked into a patient sample, MMF-d4 co-elutes with the analyte, experiences the exact same matrix effects, and suffers the same extraction losses. By quantifying the ratio of the MMF peak to the MMF-d4 peak, all analytical errors mathematically cancel out.

Structural and Physicochemical Comparison

| Parameter | Mycophenolate Mofetil (MMF) | Mycophenolate Mofetil-d4 (MMF-d4) |

| Role | Active Pharmaceutical Ingredient (Prodrug) | Stable Isotope-Labeled Internal Standard (SIL-IS) |

| CAS Number | 128794-94-5 | 1132748-21-0[1] |

| Molecular Formula | ||

| Molecular Weight | 433.50 g/mol | 437.52 g/mol [10] |

| Isotopic Shift | N/A | +4.0 Da (Deuterium labeled)[12] |

| LC Retention Time | Identical | Identical (Co-eluting) |

| Clinical Application | Immunosuppression (Transplant/Autoimmune) | Mass Spectrometry Quantification[11] |

Self-Validating Protocol: LC-MS/MS Workflow using MMF-d4

To ensure absolute trustworthiness in clinical diagnostics, the following Liquid-Liquid Extraction (LLE) and LC-MS/MS protocol is designed as a self-validating system. The inclusion of MMF-d4 normalizes recovery variances across every step[13].

Step-by-Step Methodology

Phase 1: Sample Preparation & Internal Standard Spiking

-

Aliquot 300 µL of patient plasma (containing unknown MMF/MPA concentrations) into a microcentrifuge tube[13].

-

Critical Step: Spike 50 µL of the MMF-d4 internal standard working solution into the plasma[13]. Causality: Introducing the SIL-IS at the very beginning ensures that any volumetric losses during extraction affect the analyte and the IS equally, preserving the quantitative ratio.

Phase 2: Protein Disruption & Liquid-Liquid Extraction 3. Add 50 µL of 2% Hydrochloric Acid (HCl) to the sample and vortex for 15 seconds[13]. Causality: MPA is highly bound to human serum albumin (>97%). Acidification disrupts this protein binding, releasing the free drug into the matrix[14]. 4. Add 4.0 mL of Tert-butyl methyl ether (TBME) as the extraction solvent[13]. 5. Vortex vigorously for 3 minutes to partition the hydrophobic MMF, MPA, and MMF-d4 into the organic layer, leaving proteins and hydrophilic interferents in the aqueous layer[13]. 6. Centrifuge at 4000 rpm for 5 minutes at 4°C to achieve phase separation[13].

Phase 3: Evaporation and Reconstitution 7. Transfer the upper organic layer (TBME) to a clean glass tube. 8. Evaporate to dryness under a gentle stream of nitrogen gas at 40°C. 9. Reconstitute the residue in 200 µL of Mobile Phase (e.g., 70% Acetonitrile / 30% 10mM Ammonium Formate with 0.5% Formic Acid)[13].

Phase 4: UPLC-MS/MS Analysis 10. Inject 10 µL onto a C18 analytical column (e.g., BDS C18, 50 x 4.6 mm, 3.0 µm)[13]. 11. Operate the tandem mass spectrometer in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM)[15]. 12. Quantification: Calculate the concentration of MMF/MPA by plotting the peak area ratio (Analyte Area / MMF-d4 Area) against a multipoint calibration curve.

Fig 2: LC-MS/MS analytical workflow utilizing MMF-d4 to eliminate matrix effects and extraction variances.

Analytical Validation Data Summary

To prove the robustness of this method, clinical validation parameters (guided by FDA/EMA bioanalytical guidelines) typically yield the following metrics when utilizing MMF-d4[9][13][15]:

| Validation Parameter | Target Criteria | Typical LC-MS/MS Performance (with MMF-d4) |

| Linearity Range | Must cover sub-therapeutic to toxic levels | 0.25 to 40.00 mg/L ( |

| Intra-assay Imprecision | 2.7% to 3.9%[15] | |

| Inter-assay Imprecision | 4.0% to 5.8%[9][15] | |

| Matrix Effect | IS-normalized Matrix Factor | Completely compensated by MMF-d4 |

| Metabolite Interference | No cross-reactivity | 0% (MPAG physically separated by LC)[9] |

Conclusion

The distinction between Mycophenolate Mofetil and Mycophenolate Mofetil-d4 represents the perfect synergy between pharmacology and analytical chemistry. While MMF serves as a life-saving therapeutic agent by uncompetitively starving lymphocytes of guanosine nucleotides, its volatile pharmacokinetics demand rigorous monitoring. MMF-d4, through its strategic isotopic labeling, provides the ultimate analytical control. By acting as a perfect chemical mimic that can be distinguished solely by mass spectrometry, MMF-d4 ensures that the therapeutic drug monitoring of MMF is accurate, reproducible, and clinically actionable.

References

-

clinpgx.org - Mycophenolate mofetil and its mechanisms of action. Available at:[Link]

-

academia.edu - Mycophenolate mofetil: molecular mechanisms of action. Available at: [Link]

-

patsnap.com - What is the mechanism of Mycophenolate Mofetil? Available at:[Link]

-

pediatriconcall.com - Mycophenolate-mofetil - Mechanism, Indication, Contraindications, Dosing. Available at:[Link]

-

nih.gov (PMC) - Pharmacokinetics of Mycophenolate Mofetil and Development of Limited Sampling Strategy. Available at:[Link]

-

crimsonpublishers.com - Plasma Versus Saliva Therapeutic Drug Monitoring of Mycophenolate. Available at: [Link]

-

springernature.com - Quantification of Mycophenolic Acid in Plasma by LC-MS/MS. Available at: [Link]

-

cuni.cz - Pharmacokinetic-based Dosing Individualization of Mycophenolate Mofetil. Available at: [Link]

-

pharmaffiliates.com - CAS No : 1132748-21-0 | Chemical Name : Mycophenolate Mofetil-d4. Available at: [Link]

-

veeprho.com - Mycophenolate Mofetil-D4 | CAS 1132748-21-0. Available at: [Link]

-

oatext.com - Why and How to Perform Therapeutic Drug Monitoring for Mycophenolate Mofetil. Available at: [Link]

-

nih.gov (PMC) - Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients. Available at:[Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. academia.edu [academia.edu]

- 3. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]

- 4. ClinPGx [clinpgx.org]

- 5. medkoo.com [medkoo.com]

- 6. Pharmacokinetics of Mycophenolate Mofetil and Development of Limited Sampling Strategy in Early Kidney Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pmr.lf1.cuni.cz [pmr.lf1.cuni.cz]

- 8. oatext.com [oatext.com]

- 9. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. veeprho.com [veeprho.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. crimsonpublishers.com [crimsonpublishers.com]

- 14. Mycophenolate-mofetil - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. Quantification of Mycophenolic Acid in Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: Internal Standard Selection for Mycophenolate Mofetil (MMF) Bioanalysis

Executive Summary

In the bioanalysis of Mycophenolate Mofetil (MMF), the selection of a Stable Isotope Labeled Internal Standard (SIL-IS) is not merely a matter of mass difference (+3 Da vs. +4 Da). It is a structural decision that dictates the viability of the Multiple Reaction Monitoring (MRM) transition.

The Verdict: Mycophenolate Mofetil-d4 (labeled on the morpholine ring) is the superior internal standard for MMF quantification.

Scientific Rationale:

-

Fragmentation Retention: The primary quantitative fragment for MMF is the morpholino-ethyl cation (

114). MMF-d4 retains the label on this fragment ( -

Isotopic Interference: The M+4 natural isotope abundance of MMF is significantly lower than the M+3 abundance, reducing "crosstalk" from high-concentration analyte samples into the IS channel.

The Bioanalytical Challenge: Instability & Specificity

MMF is the morpholino-ethyl ester prodrug of Mycophenolic Acid (MPA). Unlike MPA, which is stable, MMF is rapidly hydrolyzed by plasma esterases. This creates two critical requirements for the bioanalytical method:

-

Matrix Stabilization: Blood samples must be acidified immediately at the point of collection to halt esterase activity.

-

Differentiating Prodrug from Metabolite: The method must distinguish MMF (

434) from MPA (

The most specific MRM transition for MMF involves the loss of the morpholino moiety. This structural reality forces the hand in IS selection.

Structural Logic: The Fragmentation Problem

The choice between d3 and d4 is a choice of label position .

-

MMF-d3 (Methoxy-labeled): The deuterium atoms are located on the methoxy group of the benzene ring (part of the MPA core).

-

MMF-d4 (Morpholino-labeled): The deuterium atoms are located on the morpholine ring (the ester side chain).

The "Label Loss" Phenomenon

In positive ESI MS/MS, MMF (

-

If you use MMF-d4: The precursor is

438.2. The fragment contains the morpholine ring with 4 deuteriums. The transition is 438.2 -

If you use MMF-d3: The precursor is

437.2. The fragment is the unlabeled morpholine ring (-

Critical Failure: This transition (

114) is identical to the interference channel of the natural analyte. You lose the specificity of the IS. To use MMF-d3, you would be forced to monitor a less intense transition involving the MPA core (e.g.,

-

Visualization: Fragmentation Logic

Figure 1: Decision logic for IS selection based on fragmentation pathways. MMF-d4 retains the label in the primary transition, while MMF-d3 loses it.

Isotopic Fidelity: The "Crosstalk" Calculation

Even if a transition retaining the d3 label is found, MMF-d4 remains statistically superior due to natural isotopic envelopes.

High concentrations of MMF (Analyte) can contribute signal to the IS channel (Contribution A

-

M+3 Abundance: Carbon-13, Oxygen-18, and Nitrogen-15 contributions create a natural "M+3" signal for MMF. This overlaps directly with MMF-d3.

-

M+4 Abundance: The probability of four isotopes occurring simultaneously is significantly lower.

Data Comparison: Theoretical Isotopic Contribution

| Parameter | MMF-d3 (m/z 437) | MMF-d4 (m/z 438) | Impact |

| Mass Shift | +3 Da | +4 Da | d4 offers wider separation. |

| Analyte Interference | High (M+3 natural isotope) | Low (M+4 natural isotope) | d4 reduces false positives in IS channel. |

| IS Purity Interference | Risk of unlabeled MMF (d0) in synthesis | Risk of d0/d1/d2 | Similar, dependent on synthesis quality. |

Experimental Validation Protocol

To validate MMF-d4 in your specific matrix, follow this "Cross-Signal Contribution" protocol. This ensures the IS does not suppress the analyte and the analyte does not interfere with the IS.

Materials

-

Matrix: Human Plasma (K2EDTA), acidified (20 µL 85% Phosphoric Acid per 1 mL plasma).

-

Analyte: MMF Reference Standard.

-

IS: MMF-d4 (Morpholino-d4).

Workflow: Cross-Interference Check

Figure 2: Step-by-step workflow for validating isotopic purity and cross-channel interference.

Step-by-Step Methodology

-

Preparation of ULOQ (Sample A): Spike MMF into acidified plasma at the Upper Limit of Quantification (e.g., 5000 ng/mL). Do not add IS. Add neat solvent instead of IS working solution.

-

Preparation of IS Blank (Sample B): Spike MMF-d4 into acidified plasma at the working concentration. Do not add MMF analyte.

-

Analysis:

-

Inject Sample A. Monitor the transition for MMF-d4 (438

118). -

Calculation: (Area in 438 channel / Average Area of IS in standards)

100. -

Target: Must be negligible (< 5%).

-

Inject Sample B. Monitor the transition for MMF (434

114). -

Calculation: (Area in 434 channel / Area of LLOQ standard)

100. -

Target: Must be < 20% of the LLOQ area.

-

References

-

US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Retrieved from [Link]

-

Sugioka, N., et al. "Sensitive and validated LC-MS/MS methods to evaluate mycophenolic acid pharmacokinetics." Journal of Chromatography B. (2012). (Context on MMF instability and esterase activity). Retrieved from [Link]

-

Benech, H., et al. "Determination of mycophenolic acid and its phenyl glucuronide in human plasma... using a deuterated internal standard." Journal of Chromatography B. (2007). (Demonstrates use of SIL-IS for MPA/MMF). Retrieved from [Link]

-

Wieser, M., et al. "Aspects of Internal Standard Selection for LC-MS/MS Bioanalysis." Therapeutic Drug Monitoring. (2012). (General principles of d3 vs d4 selection). Retrieved from [Link]

Isotopic Enrichment and Analytical Workflows for Mycophenolate Mofetil-d4: A Technical Guide

Executive Summary

As a Senior Application Scientist overseeing bioanalytical assay development, I approach therapeutic drug monitoring (TDM) as a system of strict analytical tolerances. Mycophenolate Mofetil (MMF) is a critical immunosuppressant utilized to prevent transplant rejection and manage autoimmune conditions[1]. Because MMF exhibits significant inter-patient pharmacokinetic variability, precise TDM is required. To achieve this, stable isotope-labeled internal standards (SIL-IS), specifically Mycophenolate Mofetil-d4 (MMF-d4), are integrated into liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows[1],[2]. This guide breaks down the mechanistic causality behind MMF-d4 isotopic enrichment requirements and provides a self-validating analytical protocol.

Mechanistic Foundation of Mycophenolate Mofetil

To design an effective extraction and quantification protocol, we must first understand the molecule's biological and chemical journey. MMF is a morpholinoethyl ester prodrug[2]. Upon absorption, it is rapidly hydrolyzed by carboxylesterase 1 (CES1) and CES2 into its active metabolite, mycophenolic acid (MPA)[1]. MPA exerts its therapeutic effect by selectively inhibiting inosine monophosphate dehydrogenase (IMPDH), thereby blocking de novo purine synthesis[2]. Because T and B lymphocytes are highly dependent on this pathway for proliferation, MMF effectively halts antibody formation and immune overactivation[2].

Caption: Metabolic activation of MMF to MPA and subsequent IMPDH inhibition pathway.

Isotopic Enrichment: Specifications and Analytical Causality

When selecting MMF-d4 (CAS 1132748-21-0) for a bioanalytical assay, isotopic enrichment is the most critical specification[1]. High-quality MMF-d4 standards guarantee an isotopic purity of ≥ 99 atom % D [3],[4].

The Causality of Enrichment: Why is this level of enrichment mandatory? In mass spectrometry, natural isotopic abundance creates a predictable distribution of isotopologues. If the deuterium enrichment of the internal standard is suboptimal (e.g., <95%), the standard will contain a measurable fraction of unlabelled (D0) molecules. When spiked into patient samples, this D0 fraction directly contributes to the analyte's multiple reaction monitoring (MRM) transition, artificially inflating the endogenous MMF peak area. This isotopic cross-talk destroys the accuracy of the assay at the Lower Limit of Quantification (LLOQ). A specification of ≥ 99 atom % D ensures that the D0 contribution remains below the assay's baseline noise threshold, preserving the linear dynamic range[4].

Quantitative Specifications of MMF-d4

| Parameter | Specification | Causality / Impact on Assay |

| Chemical Purity | ≥ 98.0% | Ensures accurate gravimetric preparation of stock solutions[4]. |

| Isotopic Enrichment | ≥ 99.0 Atom % D | Minimizes unlabeled (D0) background, critical for LLOQ accuracy[3],[4]. |

| Deuterium Positions | morpholinylethyl-d4 | Placed on a stable aliphatic chain to prevent hydrogen-deuterium exchange (HDX) in aqueous plasma[3]. |

| Mass Shift (Δm/z) | +4 Da | Provides sufficient mass resolution from the MMF monoisotopic peak to prevent isotopic crosstalk in the quadrupole. |

Self-Validating LC-MS/MS Protocol for TDM

A robust bioanalytical method must be self-validating—meaning the protocol itself controls for matrix effects, recovery losses, and ionization fluctuations. The following methodology details a validated liquid-liquid extraction (LLE) workflow for quantifying MMF in plasma or saliva using MMF-d4 as the internal standard, adapted from established clinical protocols published by 5[5].

Caption: Step-by-step liquid-liquid extraction and LC-MS/MS workflow using MMF-d4 IS.

Step-by-Step Methodology & Causality

Phase 1: Matrix Preparation & Internal Standardization

-

Step 1: Aliquot 300 µL of patient plasma or saliva into a microcentrifuge tube[5].

-

Step 2: Add 50 µL of MMF-d4 working internal standard solution[5].

-

Causality: Adding the SIL-IS at the very beginning of the protocol ensures that any subsequent volumetric losses or extraction inefficiencies affect the unlabeled drug and the deuterated standard equally. The mass spectrometer will measure the ratio of their peak areas, self-correcting for physical losses.

-

Phase 2: Liquid-Liquid Extraction (LLE)

-

Step 3: Add 50 µL of 2% HCl in water and vortex for 15 seconds[5].

-

Causality: Acidification lowers the pH of the matrix. This suppresses the ionization of co-monitored acidic metabolites (like MPA) and disrupts protein binding, freeing the analytes for organic partitioning.

-

-

Step 4: Add 4 mL of tert-butyl methyl ether (TBME) and vortex vigorously for 3 minutes[5].

-

Causality: TBME is highly selective for lipophilic compounds. It extracts MMF and MPA while leaving highly polar matrix interferents (such as salts and endogenous proteins) trapped in the aqueous layer, thereby preventing ion suppression in the MS source.

-

-

Step 5: Centrifuge the samples at 4000 rpm for 5 minutes[5]. Transfer the upper organic layer, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.

Phase 3: LC-MS/MS Acquisition

-

Step 6: Inject 10 µL of the reconstituted sample onto a BDS C18 analytical column (50 x 4.6 mm, 3.0 µm)[5].

-

Step 7: Elute using an isocratic mobile phase of 70% Acetonitrile and 30% Aqueous Buffer (10 mM Ammonium Formate + 0.5% Formic Acid) at a flow rate of 0.7 mL/min[5].

-

Causality: The high organic content (70% ACN) rapidly elutes the lipophilic MMF. Formic acid acts as a crucial proton donor (H+) to facilitate positive electrospray ionization (ESI+), forming robust [M+H]+ precursor ions for both MMF and MMF-d4, while ammonium formate provides the ionic strength necessary to sharpen chromatographic peaks[5].

-

References

-

Cayman Chemical. Mycophenolate Mofetil-d4 (CAS 1132748-21-0).1

-

MedChemExpress. Mycophenolate Mofetil-d4 | Stable Isotope.2

-

LGC Standards. (E)-Mycophenolate Mofetil-d4 (morpholinylethyl-d4).4

-

CDN Isotopes. Isotope Product Listings: Mycophenolate Mofetil-d4.3

-

Crimson Publishers. Plasma Versus Saliva Therapeutic Drug Monitoring of Mycophenolate in Jordanian Patients with Nephrotic Syndrome.5

Sources

Solvation Dynamics and Stability of Mycophenolate Mofetil-d4 Hydrochloride in Methanol: A Bioanalytical Whitepaper

Executive Summary

Mycophenolate Mofetil-d4 (MMF-d4) hydrochloride is the gold-standard stable isotope-labeled internal standard (SIL-IS) used in the bioanalysis of mycophenolate mofetil, a critical immunosuppressive prodrug. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, the preparation of robust stock solutions is the foundational step for accurate pharmacokinetic quantification. Methanol is the preferred solvent due to its optimal balance of solvating power for the hydrochloride salt and its compatibility with reversed-phase LC-MS/MS.

However, the interaction between MMF-d4 and methanol is not purely physical; it involves complex chemical dynamics. This whitepaper provides an in-depth technical guide to the solubility parameters, preparation methodologies, and critical stability management of MMF-d4 HCl in methanolic systems.

Physicochemical Profiling & Solubility Dynamics

Understanding the macroscopic solubility of MMF-d4 HCl requires an analysis of its molecular characteristics. The hydrochloride salt form significantly alters the dissolution profile compared to the free base, rendering it highly amenable to polar organic solvents.

Table 1: Physicochemical and Solubility Profile of Mycophenolate Mofetil (and its HCl salt)

| Property | Value / Description |

| Molecular Weight | ~473.98 g/mol (MMF-d4 HCl) |

| pKa | 5.6 (morpholino nitrogen), 8.5 (phenolic OH)[1] |

| LogP (Octanol/Water) | 2.38 (at pH 7.4)[1] |

| Solubility in Water | Practically insoluble at pH 7.4 (43 µg/mL); increases in acidic media (4.27 mg/mL at pH 3.6)[1] |

| Solubility in Methanol | Soluble to Freely Soluble (>50 mg/mL for the HCl salt)[1] |

| Solubility in Acetone | Freely Soluble[1] |

Mechanistic Insights: Why Methanol?

Methanol (

-

Dielectric Constant & Salt Dissociation : Methanol has a dielectric constant (

) sufficient to overcome the ionic lattice energy of the hydrochloride salt, allowing the protonated morpholino group to dissociate and solvate effectively. -

Hydrogen Bonding : The morpholino oxygen, phenolic hydroxyl, and ester carbonyl groups of MMF-d4 act as hydrogen bond acceptors and donors, forming a stable, low-energy solvation shell with methanol molecules.

-

Desolvation Efficiency in MS : Methanol's high vapor pressure and low surface tension make it an ideal solvent for electrospray ionization (ESI), facilitating efficient droplet evaporation and gas-phase ion generation in the mass spectrometer.

Experimental Protocol: Preparation of MMF-d4 HCl Stock Solutions

To ensure absolute quantitative accuracy, the preparation of the SIL-IS stock solution must be treated as a self-validating system. Any error in this stage propagates exponentially through the calibration curve.

Step-by-Step Methodology (Target: 1.0 mg/mL in Methanol)

-

Equilibration : Allow the sealed vial of solid MMF-d4 HCl to equilibrate to room temperature in a desiccator for 30 minutes.

-

Causality: Prevents ambient moisture condensation on the cold powder, which can initiate premature hydrolysis of the ester bond.

-

-

Gravimetric Measurement : Using a calibrated microbalance (readability 0.01 mg), accurately weigh 1.00 mg of MMF-d4 HCl into a static-free, amber glass volumetric flask.

-

Causality: Amber glass is mandatory to prevent UV-induced photo-degradation of the isobenzofuranyl moiety[2].

-

-

Primary Solvation : Add 800 µL of LC-MS grade methanol. Swirl gently to initiate dissolution.

-

Agitation & Self-Validation : Vortex the solution for 30–60 seconds.

-

Self-Validation Check: Hold the flask against a dual light/dark background. The solution must be optically clear with zero particulate refraction. If turbidity persists, the salt lattice has not fully dissociated.

-

-

Volume Adjustment : Bring the total volume to exactly 1.00 mL with methanol. Invert 5 times to homogenize.

-

Aliquotting and Storage : Immediately transfer 50 µL aliquots into pre-chilled polypropylene microcentrifuge tubes. Store at -80°C.

-

Causality: Sub-zero storage minimizes freeze-thaw cycles and thermodynamically arrests nucleophilic attack by the solvent.

-

LC-MS/MS workflow for Mycophenolate Mofetil-d4 from solid powder to quantification.

Critical Stability Considerations: The Transesterification Threat

While methanol is an excellent solvent, it is also a reactive nucleophile. The most critical failure mode in MMF-d4 bioanalysis is the degradation of the stock solution during extended storage.

The Transesterification Pathway

Mycophenolate mofetil is an ester. When dissolved in methanol for prolonged periods—especially at room temperature—it undergoes transesterification. The methanol attacks the ester carbonyl, displacing the morpholinoethyl group. If the deuterium label is located on the morpholine ring, this reaction yields unlabeled methyl mycophenolate and free morpholinoethanol-d4. This results in a catastrophic loss of the MMF-d4 MS/MS transition signal, leading to an overestimation of the unlabeled drug in patient samples[2].

The Hydrolysis Pathway

If the methanol is not strictly anhydrous (e.g., absorbs atmospheric moisture), MMF-d4 can hydrolyze into Mycophenolic Acid-d4 (MPA-d4). Forced degradation studies indicate that MMF is highly sensitive to alkaline conditions, rapidly degrading into MPA[3].

Primary chemical degradation pathways of MMF-d4 in methanolic stock solutions.

Mitigation Strategy (System Suitability)

To self-validate the integrity of the stock solution, analysts must monitor the presence of MPA-d4 and Methyl Mycophenolate transitions during the System Suitability Test (SST) prior to every analytical run. A degradation threshold of >2% area ratio warrants the immediate disposal of the methanolic stock and the preparation of a fresh batch.

References

-

Mycophenolate Mofetil - accessdata.fda.gov Source: fda.gov URL:[Link]

-

Forced degradation studies: A Stability indicating liquid chromatographic method for the quantification of Mycophenolate mofetil Source: jchps.com URL:[Link]

-

Development and Validation of Stability Indicating LC-PDA Method for Mycophenolate Mofetil in Presence of Mycophenolic Acid and Its Application for Degradation Kinetics and pH Profile Study Source: researchgate.net URL:[Link]

Sources

Comprehensive Isotopologue Distribution Analysis of Mycophenolate Mofetil-d4 in LC-MS/MS Workflows

Introduction & Mechanistic Context

Mycophenolate Mofetil (MMF) is a potent, widely utilized immunosuppressive prodrug. Upon administration, it rapidly hydrolyzes in vivo to its active moiety, mycophenolic acid (MPA). MPA exerts its therapeutic effect by non-competitively inhibiting inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanosine nucleotides. By depleting the guanosine pool, MPA selectively halts the proliferation of T and B lymphocytes, preventing organ transplant rejection and managing autoimmune diseases[3].

Caption: Mechanism of Mycophenolate Mofetil (MMF) inhibiting IMPDH to prevent lymphocyte proliferation.

In clinical pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, the accurate quantification of MMF and MPA in biological matrices relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To correct for matrix effects, extraction recovery variances, and injection fluctuations, a Stable Isotope-Labeled Internal Standard (SIL-IS) is indispensable. Mycophenolate Mofetil-d4 (MMF-d4) , in which four hydrogen atoms on the morpholinoethyl group are replaced by deuterium, is the gold-standard choice [3]. However, the analytical integrity of this assay hinges on a critical, often under-evaluated parameter: the isotopologue distribution of the SIL-IS.

The Causality of Isotopologue Distribution and Cross-Talk

During the chemical synthesis of MMF-d4, the isotopic enrichment of the precursor materials is never absolute (typically ≥99%). Consequently, the final MMF-d4 product contains a statistical distribution of isotopologues—ranging from M0 (unlabeled MMF) to M+3 (d3-MMF), alongside the target M+4 (d4-MMF) and naturally occurring heavy isotopes like

The Core Analytical Challenge: If the MMF-d4 standard contains a measurable fraction of the M0 isotopologue, spiking this internal standard into a biological sample will artificially inflate the peak area of the endogenous MMF analyte. This phenomenon is known as IS-to-Analyte Cross-Talk . Because the internal standard is typically spiked at a concentration much higher than the analyte's Lower Limit of Quantitation (LLOQ), even a 0.1% M0 impurity can cause a catastrophic failure in assay accuracy at the low end of the calibration curve.

Conversely, at the Upper Limit of Quantitation (ULOQ), the natural isotopic envelope of the highly concentrated MMF analyte (specifically the M+4 heavy isotope species) can contribute to the MMF-d4 signal, causing Analyte-to-IS Cross-Talk [4].

According to the FDA Bioanalytical Method Validation Guidance [1] and the EMA/ICH M10 guidelines [2], a method is only robust and compliant if:

-

IS-to-Analyte Interference: The response of interfering components at the retention time of the analyte is

of the LLOQ response. (Note: Many stringent internal SOPs cap this at -

Analyte-to-IS Interference: The response at the retention time of the IS is

of the working IS response [2].

Understanding the exact isotopologue distribution allows scientists to mathematically predict and mitigate this cross-talk before assay validation fails.

Experimental Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I mandate a self-validating workflow for internal standard evaluation. A self-validating system inherently tests its own assumptions through specific control samples, ensuring that causality between the IS concentration and observed cross-talk is proven, not assumed.

Step 1: High-Resolution Mass Spectrometry (HRMS) Infusion

Purpose: To map the absolute isotopic envelope without chromatographic bias.

-

Prepare a

neat solution of MMF-d4 in 50:50 Acetonitrile:Water with 0.1% Formic Acid. -

Perform direct infusion into an HRMS (e.g., Q-TOF or Orbitrap) operating in positive electrospray ionization (ESI+) mode.

-

Acquire the full scan MS1 spectrum (

400–450) to determine the exact isotopic envelope. -

Causality Check: HRMS differentiates isobaric interferences from true isotopologues, ensuring the M0 signal (

434.2) is genuinely unlabeled MMF and not background chemical noise.

Step 2: LC-MS/MS MRM Cross-Talk Evaluation (The "Zero" and "ULOQ" Tests)

Purpose: To evaluate functional cross-talk under actual assay conditions.

-

System Suitability (SST): Inject a neat standard at the LLOQ to establish the baseline analyte response and retention time.

-

IS-to-Analyte Test (Zero Sample): Extract a blank biological matrix spiked only with MMF-d4 at the intended working concentration (e.g.,

). Monitor the MMF MRM transition ( -

Analyte-to-IS Test (ULOQ Sample): Extract a blank matrix spiked only with MMF at the ULOQ concentration. Monitor the MMF-d4 MRM transition (

438.2

Step 3: Assay Optimization

If the Zero Sample yields an MMF peak

Caption: Step-by-step LC-MS/MS workflow for validating MMF-d4 isotopologue distribution and cross-talk.

Quantitative Data Presentation

To illustrate the causality between isotopic purity and assay viability, the following table summarizes a typical HRMS isotopologue distribution for a commercially available MMF-d4 standard, alongside a predictive cross-talk calculation assuming an IS working concentration of

| Isotopologue | Precursor Ion ( | Relative Abundance (%) | Equivalent MMF Conc. Spiked (ng/mL)* | % Contribution to LLOQ (1.0 ng/mL) | Regulatory Status |

| M0 (Unlabeled) | 434.2 | 0.08% | 0.40 ng/mL | 40.0% | ❌ FAILS (>20% limit) |

| M+1 (d1) | 435.2 | 0.15% | N/A | N/A | - |

| M+2 (d2) | 436.2 | 0.50% | N/A | N/A | - |

| M+3 (d3) | 437.2 | 3.20% | N/A | N/A | - |

| M+4 (Target d4) | 438.2 | 94.50% | 500.0 ng/mL (IS) | N/A | ✅ PASS |

| M+5 (d4 + | 439.2 | 1.57% | N/A | N/A | - |

*Calculated as: (Relative Abundance of M0 / Relative Abundance of M+4) × IS Working Concentration.

Data Interpretation: In this scenario, despite the MMF-d4 being highly pure (94.5%), the trace 0.08% M0 impurity contributes

Conclusion

Isotopologue distribution analysis is not merely a quality control checkbox; it is the fundamental thermodynamic and statistical baseline of any LC-MS/MS assay. By rigorously mapping the M0 to M+5 species of Mycophenolate Mofetil-d4, bioanalytical scientists can engineer self-validating assays that are immune to cross-talk. This proactive approach ensures strict regulatory compliance, minimizes costly validation failures, and guarantees the delivery of unimpeachable pharmacokinetic data in drug development.

References

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

-

Simultaneous Quantification of the Concentration and Carbon Isotopologue Distribution of Polar Metabolites in a Single Analysis by Gas Chromatography and Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link]

Methodological & Application

Application Note: High-Sensitivity Quantification of Mycophenolate Mofetil (MMF) in Human Plasma via LC-MS/MS

[1][2][3][4]

Executive Summary

This protocol details a robust LC-MS/MS methodology for the quantification of Mycophenolate Mofetil (MMF) in human plasma using Mycophenolate Mofetil-d4 (MMF-d4) as the internal standard.[1][2][3]

The Challenge: MMF is an ester prodrug that rapidly hydrolyzes in vivo and ex vivo into its active metabolite, Mycophenolic Acid (MPA).[4][5] Most clinical assays target MPA; however, quantifying the parent MMF is critical for pharmacokinetic (PK) profiling, bioequivalence studies, and formulation stability testing. The Solution: This method utilizes a strict acidification protocol to arrest enzymatic hydrolysis during sample collection and processing, ensuring the integrity of the prodrug is maintained from vein to vial.

Scientific Mechanism & Stability Logic

The Instability Trap

The primary failure mode in MMF analysis is the unintentional conversion of MMF to MPA during sample preparation. Plasma esterases remain active after blood draw. If the plasma pH remains physiological (~7.4), MMF half-life is less than 10 minutes at room temperature.[1]

Mechanism of Action:

-

MMF (Prodrug): Contains a morpholinoethyl ester group.[1]

-

Hydrolysis: Esterases cleave the ester bond.

-

MPA (Active): The morpholino group is lost, yielding the carboxylic acid metabolite.

To validate this method, we must inhibit this pathway immediately.

Figure 1: The hydrolysis pathway of MMF to MPA.[1] The protocol relies on immediate acidification (Green Box) to block esterase activity.[1]

Materials & Reagents

Internal Standard Selection

We utilize Mycophenolate Mofetil-d4 rather than a structural analog.

-

Why d4? The deuterium labels are located on the morpholino-ethyl chain (the leaving group during fragmentation).[1] This provides near-perfect co-elution with MMF, compensating for matrix suppression and ionization variability.[1][2]

-

Structure: The d4 atoms are on the ethyl linker of the ester.

| Reagent | Specification | Source |

| Analyte | Mycophenolate Mofetil (MMF) | USP Reference Standard |

| Internal Standard | Mycophenolate Mofetil-d4 (MMF-d4) | Toronto Research Chemicals / Cerilliant |

| Mobile Phase A | 0.1% Formic Acid in Water | LC-MS Grade |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | LC-MS Grade |

| Stabilizer | 10% Orthophosphoric Acid (H3PO4) | Analytical Grade |

Experimental Protocol

A. Sample Collection & Stabilization (Critical Step)

Standard plasma collection tubes (EDTA/Heparin) are insufficient alone.[1]

-

Collection: Draw whole blood into pre-chilled EDTA tubes.

-

Processing: Centrifuge immediately at 4°C (2000 x g, 10 min).

-

Acidification: Immediately transfer plasma to a tube containing 10% Orthophosphoric Acid (10 µL acid per 1 mL plasma).

-

Target pH: 2.5 – 3.0.

-

-

Storage: Flash freeze at -80°C.

B. Sample Extraction (Protein Precipitation)

This workflow minimizes time-on-bench to prevent degradation.[1][2]

Figure 2: Sample preparation workflow emphasizing cold-chain handling.

LC-MS/MS Conditions

System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ (or equivalent). Ionization: ESI Positive Mode (MMF contains a basic tertiary amine).[1]

Chromatographic Parameters

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters Acquity BEH C18.

-

Temperature: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

Gradient Table:

| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |

|---|---|---|

| 0.00 | 90 | 10 |

| 0.50 | 90 | 10 |

| 2.50 | 5 | 95 |

| 3.50 | 5 | 95 |

| 3.60 | 90 | 10 |

Mass Spectrometry Parameters (MRM)

The transition targets the morpholino-ethyl fragment, which carries the charge and the d4 label in the IS.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | CE (V) | Structure Logic |

| MMF | 434.2 [M+H]+ | 114.1 | 50 | 25 | Morpholino-ethyl carbocation |

| MMF-d4 | 438.2 [M+H]+ | 118.1 | 50 | 25 | d4-Morpholino-ethyl carbocation |

Note: A secondary transition for MMF (434.2 -> 207.[1][2]1) can be monitored for confirmation, but 114.1 is generally more intense.

Method Validation & Quality Control

To ensure Trustworthiness , the validation must prove that MMF is not converting to MPA during the assay.

A. Stability Check (The "Self-Validating" System)

Run a "Benchtop Stability" test specifically monitoring the MMF/MPA ratio.[1]

-

Spike MMF into plasma.[6]

-

Split into two aliquots: Acidified vs. Neutral .

-

Analyze at T=0 and T=2 hours (Room Temp).

-

Acceptance Criteria: Neutral samples will show significant MMF loss (>20%).[1] Acidified samples must show <5% loss. This confirms your stabilization protocol is working.

B. Linearity & Sensitivity[3][4][5]

Troubleshooting & Expert Insights

-

Peak Tailing: MMF is a basic drug. If tailing occurs, ensure fresh Formic Acid is used. Alternatively, add 5mM Ammonium Formate to the aqueous mobile phase to buffer secondary interactions.

-

In-Source Fragmentation: MMF is fragile.[1][2] If you see high background of MPA (m/z 321) in the Q1 scan, lower the Declustering Potential (DP) or Cone Voltage . High source temps can also cause thermal degradation of MMF to MPA before it hits the quadrupole. Keep source temp < 450°C.

-

Carryover: The morpholino group can be sticky. Use a needle wash of 50:50 MeOH:ACN + 0.1% Formic Acid.

References

-

FDA Bioanalytical Method Validation Guidance. (2018). U.S. Food and Drug Administration.[4][6]

-

Mycophenolate Mofetil-d4 Product Information. Cayman Chemical.[1][2] (Provides structural confirmation of the d4 position on the ethyl chain).

-

Stability of Mycophenolic Acid in Plasma. Clinical Chemistry. (Context on the hydrolysis rates and temperature dependence).

-

Simultaneous determination of mycophenolate mofetil and mycophenolic acid. Journal of Chromatography B. (Basis for chromatographic conditions).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Mycophenolate Mofetil [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability Issues of Mycophenolic Acid in Plasma: From Patient to Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Internal Standard Strategies and Preparation Protocols for Mycophenolate Mofetil Pharmacokinetic Studies via LC-MS/MS

Mechanistic Overview and the Critical Need for TDM

Mycophenolate mofetil (MMF) is a widely prescribed prodrug immunosuppressant utilized to prevent allograft rejection in solid organ transplantation and to manage autoimmune diseases[1]. Upon oral administration, MMF is rapidly hydrolyzed by carboxylesterases in the gastrointestinal tract and liver into its active moiety, mycophenolic acid (MPA)[2]. MPA exerts its therapeutic effect by reversibly inhibiting inosine monophosphate dehydrogenase (IMPDH), thereby suppressing de novo purine synthesis essential for T- and B-lymphocyte proliferation[3].

MPA is subsequently metabolized in the liver by uridine diphosphate-glucuronosyltransferases (UGTs) into a pharmacologically inactive phenolic glucuronide (MPAG) and a minor, but reactive, acyl-glucuronide (AcMPAG)[3]. Because MMF exhibits high inter- and intra-individual pharmacokinetic (PK) variability, Therapeutic Drug Monitoring (TDM) is mandatory to maintain MPA concentrations within the narrow therapeutic window (typically an AUC

Metabolic pathway of Mycophenolate Mofetil to its active and glucuronidated metabolites.

The Causality of Internal Standard Selection

In modern PK studies, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for MPA quantification[4]. However, LC-MS/MS is highly susceptible to matrix effects —where co-eluting endogenous plasma components (such as phospholipids) suppress or enhance the ionization of the target analyte.

Why Stable Isotope-Labeled Internal Standards (SIL-IS) are Mandatory: Historically, structural analogs like naproxen or indomethacin were used as internal standards. However, structural analogs do not co-elute perfectly with MPA. Because matrix suppression fluctuates continuously throughout the chromatographic gradient, an analog eluting even 0.5 minutes apart from MPA will experience a completely different ionization environment, leading to quantification errors.

To create a self-validating analytical system , a Stable Isotope-Labeled Internal Standard (SIL-IS), such as MPA-d3 or MPA-13C-d3 , must be used[5],[4].

-

Causality: The SIL-IS shares identical physicochemical properties with the analyte. It co-elutes precisely with MPA, undergoes the exact same extraction recovery losses during protein precipitation, and is subjected to the identical matrix ionization environment in the MS source. By quantifying the ratio of the Analyte area to the SIL-IS area, all extraction and ionization variables are mathematically nullified[6].

Reagents and Materials

-

Analytes: Mycophenolic Acid (MPA), MPA-Glucuronide (MPAG).

-

Internal Standards: Mycophenolic Acid-d3 (MPA-d3), MPAG-d3.

-

Solvents (LC-MS Grade): Methanol, Acetonitrile, Water.

-

Additives: Formic Acid (FA), Ammonium Acetate.

-

Biological Matrix: Drug-free human or animal plasma (K2EDTA or Heparinized).

Step-by-Step Preparation Protocols

Stock Solution Preparation

-

Step 1: Accurately weigh 1.0 mg of MPA-d3 and 1.0 mg of MPAG-d3 reference standards.

-

Step 2: Dissolve each standard in 1.0 mL of 100% Methanol to yield a 1.0 mg/mL stock solution[3].

-

Causality: Methanol is chosen over water or pure acetonitrile because MPA and its deuterated analogs exhibit superior solubility and long-term stability in methanolic solutions.

-

Step 3: Store stock solutions at -80°C. Under these conditions, SIL-IS stocks are stable for at least 6 months[3].

Working Internal Standard Solution Preparation

-

Step 1: Thaw the MPA-d3 and MPAG-d3 stock solutions to room temperature and vortex thoroughly.

-

Step 2: Dilute the stock solutions in an extraction solvent consisting of Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid[2].

-

Step 3: Target a final working concentration of 100 nM for MPA-d3 and 500 nM for MPAG-d3 [1]. This working solution will be used directly during the protein precipitation step.

Biological Sample Extraction Protocol (Protein Precipitation)

This protocol utilizes a rapid protein precipitation (PP) methodology, optimized for high-throughput PK screening[4],.

-

Aliquot: Transfer 50 µL of the plasma sample (calibrator, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.

-

Acidification & IS Spiking: Add 200 µL of cold Acetonitrile containing the working Internal Standard mixture and 0.1% Formic Acid[7].

-

Causality for Acidification: AcMPAG is chemically unstable at physiological pH and will undergo ex vivo hydrolysis back into MPA, falsely elevating MPA PK data. Adding formic acid drops the pH, locking the acyl-glucuronide bond and preventing degradation[1].

-

Causality for Cold Solvent: Cold acetonitrile instantly denatures plasma proteins while minimizing residual enzymatic activity.

-

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein aggregation and uniform integration of the SIL-IS into the matrix.

-

Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C[2].

-

Reconstitution/Transfer: Transfer 100 µL of the clear supernatant into an LC-MS autosampler vial containing 100 µL of initial mobile phase (e.g., water with 0.1% FA) to match the gradient starting conditions, preventing peak distortion[2].

Step-by-step sample preparation workflow for MPA quantification using SIL-IS.

Analytical Parameters and Data Presentation

To ensure high sensitivity and specificity, Multiple Reaction Monitoring (MRM) is utilized. The following tables summarize the optimized MS/MS transitions and the UPLC gradient conditions required to separate MPA from its glucuronides[6].

Table 1: Physicochemical and MRM Parameters (Positive ESI Mode)

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Adduct Type |

| MPA | Positive (+ESI) | 321.2 | 207.1 | [M+H]⁺ |

| MPA-d3 (IS) | Positive (+ESI) | 324.2 | 210.1 | [M+H]⁺ |

| MPAG | Positive (+ESI) | 514.2 | 303.1 | [M+NH₄]⁺ |

| MPAG-d3 (IS) | Positive (+ESI) | 517.2 | 306.1 | [M+NH₄]⁺ |

Note: MPAG readily forms ammonium adducts in the presence of ammonium acetate, which provides a more stable precursor ion than the protonated molecule[6].

Table 2: Typical UPLC Gradient Elution Profile (Column: C18, 2.1 x 50 mm, 1.7 µm; Mobile Phase A: Water + 2mM Ammonium Acetate + 0.1% FA; Mobile Phase B: Methanol + 2mM Ammonium Acetate + 0.1% FA)

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.00 | 0.50 | 65.0 | 35.0 |

| 3.50 | 0.50 | 0.0 | 100.0 |

| 4.50 | 0.50 | 0.0 | 100.0 |

| 4.60 | 0.50 | 65.0 | 35.0 |

| 6.00 | 0.50 | 65.0 | 35.0 |

System Suitability and Self-Validation

A robust protocol must be self-validating. To ensure the integrity of the PK data, the following criteria must be monitored throughout the analytical run:

-

IS Area Consistency: The absolute peak area of MPA-d3 should not deviate by more than ±15% across all calibrators, Quality Controls (QCs), and unknown samples. A sudden drop in IS area indicates severe localized matrix suppression or an error in the extraction volume, invalidating that specific sample.

-

Blank Matrix Checks: Inject a double-blank (plasma without analyte or IS) and a zero-blank (plasma with IS only) immediately following the highest calibrator. The zero-blank must show no isotopic cross-talk (i.e., the MPA-d3 signal must not contribute >20% of the Lower Limit of Quantification (LLOQ) signal in the MPA channel)[4].

References

-

1 - National Institutes of Health (NIH) / PMC 2.5 - Semantic Scholar 3.2 - National Institutes of Health (NIH) / PMC

-

4 - National Institutes of Health (NIH) / PMC 5.7 - Journal of Chromatography B 6.3 - SciSpace 7. - Agilent Technologies Application Note 8.6 - National Institutes of Health (NIH) / PMC

Sources

- 1. Pharmacokinetics and tolerability of multiple‐day oral dosing of mycophenolate mofetil in healthy horses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a novel UPLC-MS/MS method for the simultaneous quantification of mycophenolic mofetil, mycophenolic acid, and its major metabolites: Application to pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Volumetric Absorptive Microsampling Combined with Mass Spectrometry to Support Pharmacokinetically-Guided Precision Dosing of Mycophenolate Mofetil in Pediatric Lupus Nephritis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 61.8.75.226 [61.8.75.226]

solid phase extraction of Mycophenolate Mofetil from human plasma

Application Note: High-Selectivity Solid Phase Extraction of Mycophenolate Mofetil (MMF) from Human Plasma

Executive Summary

Mycophenolate Mofetil (MMF) is the morpholinoethyl ester prodrug of the immunosuppressant Mycophenolic Acid (MPA). While MPA is the primary active metabolite measured in clinical settings, the quantification of the parent drug (MMF) is critical for pharmacokinetic (PK) profiling and bioequivalence studies.

The Challenge: MMF presents a unique bioanalytical challenge due to its rapid ex vivo hydrolysis to MPA by plasma esterases. Furthermore, the presence of high-abundance phospholipids in plasma can cause significant ion suppression in LC-MS/MS.

The Solution: This protocol utilizes a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) mechanism. By exploiting the basic tertiary amine on the morpholine ring (pKa ~5.6), we achieve orthogonal selectivity—washing away neutral and acidic interferences (including MPA and phospholipids) while retaining MMF. This method ensures <1% hydrolysis during processing and >90% recovery.[1]

Analyte Chemistry & Mechanism

Understanding the physicochemical properties of MMF is the foundation of this protocol. Unlike MPA, which is acidic, MMF contains a basic nitrogen atom.

| Property | Value | Implication for Extraction |

| Molecular Weight | 433.49 g/mol | Detectable as [M+H]⁺ at m/z 434.2. |

| pKa (Base) | ~5.6 (Morpholine) | Protonated (Cationic) at pH < 3.5. |

| pKa (Acid) | ~8.5 (Phenol) | Ionized (Anionic) at pH > 9.0. |

| LogP | 2.38 | Moderately lipophilic; requires organic wash steps. |

| Stability | Unstable | Rapidly hydrolyzes to MPA in neutral plasma. |

Mechanism of Extraction (MCX)

The MCX sorbent utilizes two retention mechanisms:

-

Reversed-Phase: Retains the hydrophobic backbone.[2]

-

Cation Exchange: The sulfonic acid groups on the sorbent (negative) bind to the protonated amine of MMF (positive) at acidic pH.

This allows us to use aggressive organic washes (100% Methanol) to remove hydrophobic neutrals and acidic interferences (like MPA) while MMF remains ionically bound.

Sample Pre-treatment & Stabilization

CRITICAL STEP: To prevent the enzymatic conversion of MMF to MPA, blood samples must be stabilized immediately upon collection.

-

Collection: Collect blood into pre-chilled tubes containing EDTA or Heparin.

-

Stabilization: Immediately add 50% Orthophosphoric Acid (H₃PO₄) to the plasma at a ratio of 10 µL acid per 1 mL plasma.

-

Why? Acidification lowers the pH to ~3.0, which inhibits plasma esterase activity and simultaneously protonates the MMF amine, preparing it for the cation-exchange SPE mechanism.

-

-

Internal Standard (IS): Spike with Mycophenolate Mofetil-d4 (MMF-d4).

Solid Phase Extraction Protocol

Sorbent: Oasis MCX (Mixed-Mode Strong Cation Exchange), 30 mg / 1 cc cartridge (or 96-well µElution plate).

| Step | Solvent / Reagent | Volume | Mechanistic Purpose |

| 1. Condition | Methanol | 1.0 mL | Activates hydrophobic ligands. |

| 2. Equilibrate | Water + 2% Formic Acid | 1.0 mL | Creates acidic environment for cation exchange. |

| 3. Load | Acidified Plasma Sample | 0.5 mL | MMF binds via hydrophobic AND ionic interactions. |

| 4. Wash 1 | 2% Formic Acid in Water | 1.0 mL | Removes proteins and salts. Keeps MMF protonated. |

| 5. Wash 2 | 100% Methanol | 1.0 mL | Crucial Step: Removes hydrophobic neutrals (lipids) and acidic interferences (MPA). MMF stays bound ionically. |

| 6. Elute | 5% NH₄OH in Methanol | 2 x 0.25 mL | High pH breaks the ionic bond (deprotonates MMF). Organic solvent releases hydrophobic bond. |

| 7. Post-Tx | Evaporate & Reconstitute | -- | Evaporate under N₂ at 40°C. Reconstitute in Mobile Phase. |

Visual Workflows

Figure 1: Extraction Logic & Chemical Interaction

Caption: Mechanistic workflow of MMF retention on Mixed-Mode Cation Exchange (MCX) sorbent. Acidification is dual-purpose: enzyme inhibition and ionization.

Figure 2: Experimental Workflow

Caption: Step-by-step experimental protocol for the extraction of MMF from human plasma.[3][4]

LC-MS/MS Parameters

Chromatographic Separation:

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[4]

-

Gradient: 30% B to 90% B over 3.0 minutes.

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry (ESI+): MMF is detected in Positive Electrospray Ionization mode.

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| MMF | 434.2 | 114.1 | 30 | 25 |

| MMF-d4 (IS) | 438.2 | 118.1 | 30 | 25 |

Note: The product ion at m/z 114.1 corresponds to the morpholine fragment, which is specific to the ester prodrug structure.

Validation & Performance

The following data represents typical performance metrics for this protocol.

| Parameter | Result | Notes |

| Recovery (Absolute) | > 90% | High recovery due to strong ionic binding. |

| Matrix Effect | < 10% | Phospholipids are removed during the 100% MeOH wash. |

| LLOQ | 0.5 ng/mL | High sensitivity suitable for PK troughs. |

| Stability (Benchtop) | 4 Hours | Stable only if acidified (pH < 3). |

| Stability (Freeze/Thaw) | 3 Cycles | No degradation observed in acidified plasma. |

Troubleshooting & Pitfalls

-

High MPA Background: If you detect high levels of MPA in your MMF channel, it indicates hydrolysis .

-

Fix: Ensure H₃PO₄ is added immediately at blood collection. Do not allow plasma to sit at room temperature without acid.

-

-

Low Recovery:

-

Fix: Check the pH of the loading step. If the sample is not acidic (pH < 4), MMF will not protonate and will breakthrough the MCX cartridge during the organic wash.

-

-

Ion Suppression:

-

Fix: Ensure the Elution solvent is 5% NH₄OH. If the pH is not high enough during elution, MMF will remain ionically bound to the sorbent.

-

References

-

Waters Corporation. Oasis Sample Extraction Products: The Complete Guide. Waters Corporation. Link

-

Maddela, R., et al. (2017). "A novel and Rapid LC–MS/MS assay for the Determination of Mycophenolate and Mycophenolic Acid in Human Plasma."[3][5] Journal of Young Pharmacists, 9(1). Link

-

Sugioka, N., et al. (1996). "High-performance liquid chromatographic method for the determination of mycophenolate mofetil in human plasma."[5] Journal of Chromatography B: Biomedical Sciences and Applications, 682(2). Link

-

PubChem. "Mycophenolate mofetil (Compound Summary)." National Library of Medicine. Link[6]

-

Reséndiz-Galván, J.E., et al. (2013). "Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry." Journal of Chromatography B, 929. Link

Sources

Precision Quantitation of Mycophenolate Mofetil-d4 (MMF-d4) via LC-MS/MS

Application Note & Protocol Guide | Positive ESI Mode

Executive Summary

Objective: To establish a robust, self-validating MRM (Multiple Reaction Monitoring) protocol for the quantification of Mycophenolate Mofetil-d4 (MMF-d4) in biological matrices.

Context: Mycophenolate Mofetil (MMF) is the morpholinoethyl ester prodrug of the immunosuppressant Mycophenolic Acid (MPA). While MPA is typically analyzed in negative mode, the prodrug MMF and its internal standard (MMF-d4) possess a basic nitrogen in the morpholine moiety, necessitating Positive Electrospray Ionization (+ESI) .

Key Technical Insight: The critical success factor in this protocol is the specific targeting of the morpholino-d4 fragment ion. Unlike the parent MMF which transitions

Physicochemical Context & Mechanism

Structural Logic of the Transition

To ensure scientific integrity, one must understand the fragmentation mechanics rather than simply memorizing m/z values.

-

Analyte: Mycophenolate Mofetil-d4 (Morpholin-d4).

-

Protonation Site: The tertiary amine on the morpholine ring is the most basic site, readily accepting a proton

in acidic mobile phases. -

Collision Induced Dissociation (CID): Energy applied in the collision cell cleaves the ester linkage. The charge is retained on the morpholine-containing fragment.

-

The Shift:

-

Native MMF fragment:

(m/z 114.1). -

MMF-d4 fragment:

(m/z 118.1).

-

Fragmentation Pathway Diagram

The following diagram illustrates the ionization and fragmentation logic required for method validation.

Figure 1: Mechanistic fragmentation pathway of MMF-d4 in positive ESI. The charge is retained on the deuterated morpholine moiety.

MRM Transition Parameters

The following parameters are optimized for a standard Triple Quadrupole (QqQ) system (e.g., Sciex 6500+, Waters Xevo TQ-XS, or Agilent 6495).

Table 1: Primary and Secondary Transitions

| Compound | Polarity | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV)* | Purpose |

| MMF-d4 | ESI+ | 438.2 | 118.1 | 50 | 25-30 | Quantifier |